molecular formula C25H21ClF3N3O2S B2855377 3-(2-chlorobenzyl)-6,7-dimethoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine CAS No. 860610-62-4

3-(2-chlorobenzyl)-6,7-dimethoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine

Katalognummer B2855377
CAS-Nummer: 860610-62-4
Molekulargewicht: 519.97
InChI-Schlüssel: NLDNXPXDVXLRGJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound is a quinazolinimine derivative, which is a type of organic compound. Quinazolinimines are part of a larger class of compounds known as quinazolines, which are often used in medicinal chemistry due to their wide range of biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the quinazolinimine core and the introduction of the various substituents (the chlorobenzyl, dimethoxy, and trifluoromethylbenzyl groups). The trifluoromethyl group, for instance, can be introduced using various methods such as treatment with sulfur tetrafluoride .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The trifluoromethyl group (-CF3) is a common functional group in organic chemistry that is known for its high electronegativity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The trifluoromethyl group, for example, is known to undergo various types of reactions, including substitutions and additions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of the various functional groups. For instance, the trifluoromethyl group is known to increase the lipophilicity and stability of compounds .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Agent

The presence of the quinazolinimine moiety in the compound suggests potential antimicrobial activity. Quinazolinimine derivatives have been studied for their efficacy against various microbes . This compound could be synthesized using microwave irradiations and tested for its antimicrobial properties, potentially leading to the development of new antimicrobial drugs.

Anticancer Research

Compounds with a trifluoromethyl group have been associated with anticancer properties . The trifluoromethyl group in this compound could interact with certain enzymes or receptors in cancer cells, inhibiting their growth or inducing apoptosis. Further research could explore its potential as a cancer therapeutic agent.

Anti-Inflammatory Applications

Quinazolinimine derivatives are known to possess anti-inflammatory activities . This compound could be investigated for its ability to reduce inflammation in various disease models, contributing to the development of new anti-inflammatory medications.

Antiviral Activity

The structural complexity of this compound, including the quinazolinimine core, may offer antiviral capabilities. Similar structures have been explored for their use against RNA and DNA viruses, and this compound could be a candidate for the development of new antiviral drugs .

CNS Stimulant Potential

Quinazolinimine derivatives have been associated with central nervous system (CNS) stimulant properties . This compound could be explored for its potential use in treating CNS disorders or as a cognitive enhancer.

Eigenschaften

IUPAC Name

3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]quinazolin-4-imine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClF3N3O2S/c1-33-21-11-18-20(12-22(21)34-2)31-24(32(23(18)30)13-16-7-3-4-9-19(16)26)35-14-15-6-5-8-17(10-15)25(27,28)29/h3-12,30H,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLDNXPXDVXLRGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=N)N(C(=N2)SCC3=CC(=CC=C3)C(F)(F)F)CC4=CC=CC=C4Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chlorobenzyl)-6,7-dimethoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.